tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate
CAS No.:
Cat. No.: VC15794029
Molecular Formula: C13H17FN2O3
Molecular Weight: 268.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17FN2O3 |
|---|---|
| Molecular Weight | 268.28 g/mol |
| IUPAC Name | tert-butyl N-[(2E)-2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate |
| Standard InChI | InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)15-8-11(16-18)9-4-6-10(14)7-5-9/h4-7,18H,8H2,1-3H3,(H,15,17)/b16-11- |
| Standard InChI Key | OZCAZRSTWYUKCY-WJDWOHSUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F |
Introduction
tert-Butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate is a complex organic compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 g/mol . This compound is notable for its hydroxyimino group and a 4-fluorophenyl moiety, which contribute to its significant biological activity and potential applications in medicinal chemistry.
Synthesis and Industrial Production
The synthesis of tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate typically involves several steps that can be optimized for industrial production using continuous flow reactors to enhance yield and purity. Common reagents used in such syntheses include potassium permanganate and hydrogen peroxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction.
Biological Activity and Applications
This compound exhibits significant biological activity, particularly in enzyme inhibition and protein interactions. The hydroxyimino group can engage in hydrogen bonding with active site residues of enzymes, while the hydrophobic fluorophenyl moiety facilitates interactions with lipid membranes or hydrophobic pockets in proteins. These interactions make it a candidate for drug development targeting specific pathways.
Research Findings
Research on similar compounds highlights the importance of fluorine substitution in enhancing biological activity. For instance, fluorinated aromatic rings can improve potency and selectivity in enzyme inhibitors . The presence of both a hydroxyimino group and a fluorinated aromatic system in tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate enhances its potential as a pharmaceutical agent by improving binding affinity and selectivity towards biological targets.
Suppliers and Availability
This compound is available from several suppliers, including EvoBlocks, Ltd., Manchester Organics, InFarmatik Bt., and Zerenex Molecular Limited . It is also offered by Alfa Chemistry for experimental and research use .
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